Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate
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Overview
Description
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate is an organic compound with the molecular formula C13H16O5. It is characterized by the presence of an ester group, a hydroxyl group, and a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with ethyl 2-bromo-3-methylbutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and ethanol.
Oxidation: 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate: Similar structure but lacks the methyl group on the butanoate chain.
Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate: Contains an additional hydroxyl group instead of the acetoxy group.
Ethyl 2-acetoxy-3-(4-hydroxyphenyl)butanoate: The hydroxyl group is positioned differently on the phenyl ring.
These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 2-acetyloxy-3-(2-hydroxyphenyl)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-5-19-14(18)13(20-10(2)16)15(3,4)11-8-6-7-9-12(11)17/h6-9,13,17H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAVPTDPBZKVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C1=CC=CC=C1O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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